Antitumor agent-110
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound exhibits excellent permeability and has shown significant potential in halting the cell cycle at the G2/M phase, thereby inducing apoptosis in cancer cells . Its unique chemical structure and properties make it a promising candidate for cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-110 involves the formation of an imidazotetrazine core. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: Antitumor agent-110 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazotetrazine ring.
Reduction: Reduction reactions can alter the electronic properties of the compound, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
科学的研究の応用
Antitumor agent-110 has a wide range of scientific research applications:
Industry: Could be used in the development of new anticancer drugs and formulations.
作用機序
Antitumor agent-110 exerts its effects by inducing apoptosis and halting the cell cycle at the G2/M phase . The compound’s mechanism involves:
Molecular Targets: It targets specific proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound activates pathways that lead to cell cycle arrest and programmed cell death, effectively reducing tumor growth.
類似化合物との比較
Temozolomide: Another imidazotetrazine compound used in cancer therapy.
Dacarbazine: A triazene derivative with similar anticancer properties.
Comparison:
Advantages: Compared to similar compounds, this compound may offer better efficacy in certain cancer types and potentially overcome resistance mechanisms.
特性
分子式 |
C10H6N6OS |
---|---|
分子量 |
258.26 g/mol |
IUPAC名 |
3-prop-2-ynyl-8-(1,3-thiazol-2-yl)imidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C10H6N6OS/c1-2-4-16-10(17)15-6-12-7(8(15)13-14-16)9-11-3-5-18-9/h1,3,5-6H,4H2 |
InChIキー |
SDRJGLKNGWVTJR-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C(=O)N2C=NC(=C2N=N1)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。